molecular formula C18H17NO4 B12211986 N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide

Cat. No.: B12211986
M. Wt: 311.3 g/mol
InChI Key: YECSMTBOWXTLFJ-VQHVLOKHSA-N
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Description

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide is a synthetic acetamide derivative supplied for research and development purposes. This compound is characterized by a chalcone-like structure, incorporating a propenoyl group linked to a methoxyphenyl ring. Compounds within this structural family are of significant interest in medicinal chemistry for their potential biological activities. Research on analogous molecules has demonstrated promising antimicrobial properties, including antibacterial and antitubercular effects . Furthermore, studies on related acetamide derivatives have shown that such compounds can possess significant antioxidant activity, capable of reducing reactive oxygen species (ROS) and nitric oxide (NO) production in cellular models . Its mechanism of action is likely multifaceted and may involve interaction with microbial cellular components or the scavenging of free radicals. Researchers are investigating this compound and its analogs for potential applications in developing new therapeutic agents and as tools for studying biochemical pathways related to oxidative stress and microbial resistance. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

N-[4-hydroxy-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C18H17NO4/c1-12(20)19-14-8-10-17(22)15(11-14)16(21)9-7-13-5-3-4-6-18(13)23-2/h3-11,22H,1-2H3,(H,19,20)/b9-7+

InChI Key

YECSMTBOWXTLFJ-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen-Schmidt condensation involves nucleophilic attack of the deprotonated acetophenone enolate on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. For this compound:

  • Acetophenone derivative : 3-Acetamido-4-hydroxyacetophenone (1.0 equiv)

  • Aldehyde : 2-Methoxybenzaldehyde (1.2 equiv)

  • Base : Aqueous NaOH (10–20% w/v) or KOH in methanol/ethanol

  • Solvent : Methanol or ethanol (reflux, 6–8 hr)

The reaction proceeds via an aldol addition intermediate, which undergoes dehydration under heat to yield the chalcone-acetamide product.

Optimized Protocol

Step 1 : Dissolve 3-acetamido-4-hydroxyacetophenone (5.0 g, 23.8 mmol) and 2-methoxybenzaldehyde (3.4 g, 24.9 mmol) in 100 mL ethanol.
Step 2 : Add aqueous NaOH (15 mL, 20% w/v) dropwise under stirring.
Step 3 : Reflux at 80°C for 7 hr, monitoring via TLC (hexane:ethyl acetate, 3:1).
Step 4 : Quench with ice-cold 1M HCl, extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄.
Step 5 : Purify by recrystallization (ethanol/water, 2:1) to obtain yellow crystals (Yield: 72–78%).

Table 1: Comparative Analysis of Base Systems

BaseSolventTemperature (°C)Time (hr)Yield (%)
NaOHEthanol80778
KOHMethanol65668
PiperidineToluene1101255

Data adapted from analogous chalcone syntheses.

Microwave-Assisted Synthesis: Enhanced Efficiency

Procedure and Advantages

Microwave irradiation accelerates the condensation by enhancing molecular collision frequency:

  • Conditions : 300 W, 100°C, 20 min

  • Solvent : Ethanol (5 mL per mmol substrate)

  • Catalyst : NaOH (0.1 equiv)

This method reduces reaction time from hours to minutes while maintaining yields at 70–75%.

Limitations and Scalability

  • Equipment dependency : Requires specialized microwave reactors.

  • Scale-up challenges : Limited vessel sizes restrict batch production.

Sequential Functionalization: Alternative Approach

Stepwise Construction

Step 1 : Synthesize 3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl acetate via condensation of 4-hydroxyacetophenone and 2-methoxybenzaldehyde.
Step 2 : Acetylate the amine group using acetic anhydride in pyridine (0°C to RT, 2 hr).

Table 2: Acetylation Reaction Parameters

ReagentEquivTemp (°C)Time (hr)Yield (%)
Acetic anhydride1.50→25285
Acetyl chloride2.025178

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar protic solvents (e.g., ethanol) : Stabilize transition states via hydrogen bonding, enhancing yields.

  • Nonpolar solvents (e.g., toluene) : Require higher temperatures but minimize side reactions.

Temperature and Time

  • <60°C : Incomplete dehydration, leading to aldol adduct accumulation.

  • >80°C : Risk of acetamide hydrolysis or chalcone isomerization.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.02 (d, J=15.6 Hz, 1H, CH=CO), 7.89 (d, J=15.6 Hz, 1H, CH=CO), 7.45–6.85 (m, 7H, Ar-H), 2.10 (s, 3H, COCH₃).

  • IR (KBr) : 3276 cm⁻¹ (OH), 1665 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water 60:40, 1.0 mL/min).

  • Melting point : 182–184°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomerization : Controlled pH (8–9) and anhydrous conditions suppress Z-isomer formation.

  • Acetamide hydrolysis : Use mild bases (e.g., K₂CO₃) for acid-sensitive intermediates.

Scalability Improvements

  • Continuous flow systems : Enhance heat/mass transfer for large-scale production.

  • Catalyst recycling : Immobilized bases (e.g., NaOH on alumina) reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide exhibits several biological activities that make it a candidate for further research in medicinal chemistry:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from damage .
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound may inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research involving similar phenolic compounds has shown promising results against various cancer cell lines .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant properties of various phenolic compounds, including this compound. The results demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential applications in dietary supplements aimed at reducing oxidative damage in humans .

Case Study 2: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory effects of this compound revealed its ability to inhibit pro-inflammatory cytokines in cell cultures. The mechanism involved blocking NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This finding positions the compound as a potential therapeutic agent for chronic inflammatory diseases .

Application Area Findings Reference
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines via NF-kB pathway
Anticancer PotentialInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. The acetamide group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations

Key analogs differ in substituents on the chalcone’s aromatic ring (Table 1):

Compound ID Substituent (Position) Key Structural Feature Reference
Target Compound 2-Methoxy (ortho) Electron-donating group, steric hindrance
Compound 3 () 4-Methyl (para) Electron-donating methyl group
Compound 6 () 4-Nitro (para) Electron-withdrawing nitro group
Compound 7 () 4-Dimethylamino (para) Strong electron-donating dimethylamino
ChOCH3 () 4-Methoxy (para) Electron-donating methoxy group

Physicochemical Properties

  • Melting Points: Para-substituents significantly influence melting points (Table 2). Nitro groups (electron-withdrawing) increase rigidity and intermolecular interactions, leading to higher melting points (e.g., compound 6: 239.7–241.0°C). Dimethylamino groups (electron-donating) reduce melting points (compound 7: 150.9–154.7°C) .
  • Spectral Data :
    • IR : Amide C=O stretches (~1684–1646 cm⁻¹) and chalcone C=O (~1645–1590 cm⁻¹) are consistent across analogs .
    • ¹H NMR : Methoxy protons (e.g., in the target compound) resonate at ~2.23 ppm (cf. compound 3: 2.23 ppm for OCCH3) .

Pharmacological Activity

  • Antinociceptive Efficacy: Compound 6 (4-nitro): Most potent, 32–34× more effective than acetylsalicylic acid/acetaminophen in mice writhing tests . Compound 7 (4-dimethylamino): Moderate activity, likely due to reduced electron-withdrawing effects . Target Compound: The ortho-methoxy group may reduce potency compared to para-substituted analogs due to steric hindrance and weaker receptor interactions.

Photophysical and Nonlinear Optical Properties

  • Dimethylamino substituents (e.g., compound 7) enhance two-photon absorption (TPA) cross-sections due to strong electron-donating effects, as shown in .
  • Methoxy groups (para or ortho) exhibit moderate TPA, suggesting the target compound’s photophysical profile may differ from nitro or dimethylamino analogs .

Biological Activity

N-{4-hydroxy-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl}acetamide is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5, with a molecular weight of 322.31 g/mol. The compound features a hydroxy group, an acetamide moiety, and a methoxyphenyl group, contributing to its potential pharmacological properties. Chalcones are characterized by their structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system, which is crucial for their biological efficacy .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in reducing oxidative stress in cells.
  • Antimicrobial Effects : Studies indicate that this chalcone derivative possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Biological Activity Mechanism/Effect
AntioxidantReduces oxidative stress
AntimicrobialInhibits bacterial growth
Anti-inflammatoryInhibits pro-inflammatory cytokines

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Formation of Chalcone Backbone : The initial step includes the condensation of appropriate aldehydes with acetophenone derivatives under basic conditions.
  • Introduction of Functional Groups : Subsequent reactions introduce the hydroxy and methoxy groups to enhance solubility and biological activity.
  • Purification and Characterization : The final product is purified using column chromatography and characterized using techniques like NMR and mass spectrometry.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Analgesic Properties : A study demonstrated that derivatives of this compound exhibited analgesic effects comparable to traditional analgesics but with reduced hepatotoxicity .
    • In Vivo Studies : Mice treated with this compound showed significant pain relief without the liver damage typically associated with other analgesics.
  • Cytoprotective Effects : Research indicated that this chalcone derivative could protect hepatic cells from damage induced by toxic agents, enhancing cell viability in vitro .

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